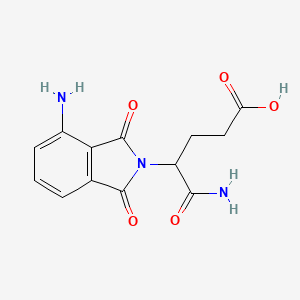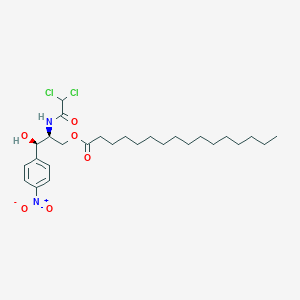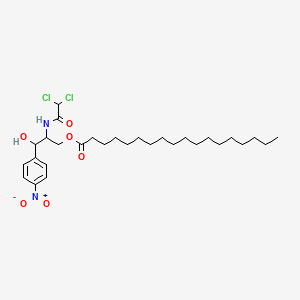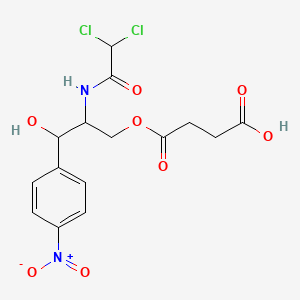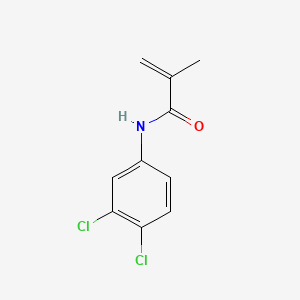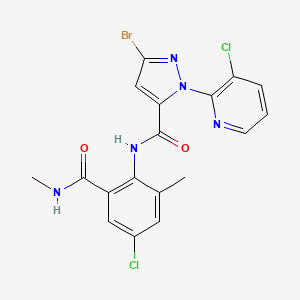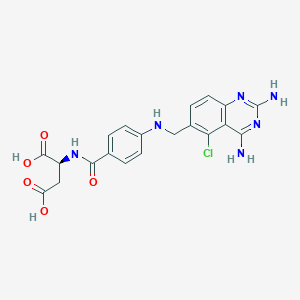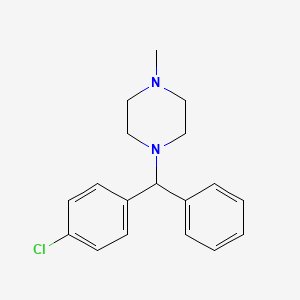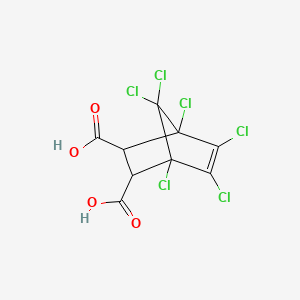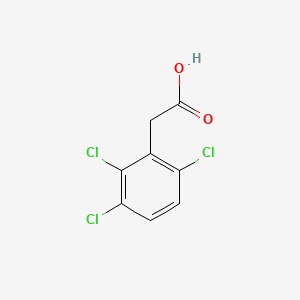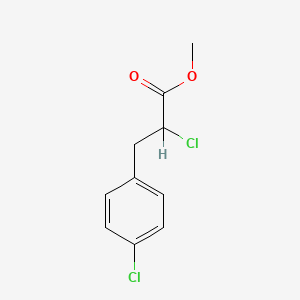![molecular formula C15H9ClF3N3O2 B1668778 3-Chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 348148-51-6](/img/structure/B1668778.png)
3-Chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ceefourin-2 is a highly selective inhibitor of multidrug resistance protein 4 (MRP4).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Regioselective Synthesis : Research has shown regioselective synthesis methods for pyrazolo[1,5-a]pyrimidine derivatives, demonstrating the tunability of N-alkylation and the production of various substituted derivatives, which may have implications for the compound (Drev et al., 2014).
Synthesis and Structural Analysis : Studies have been conducted on the synthesis of similar pyrazolo[1,5-a]pyrimidine compounds and their crystal structures, which could inform the structural understanding of 3-Chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (Liu et al., 2016).
Novel Synthetic Approaches : Innovative methods have been developed for synthesizing pyrazolo[1,5-a]pyrimidine derivatives, offering potential approaches for the synthesis and modification of the compound (Jismy et al., 2018).
Biological Activity and Potential Applications
Potential Anticancer Activity : Some pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their antitumor activities, suggesting the potential for similar applications of 3-Chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (Xin, 2012).
Angiotensin II Receptor Antagonism : Research into pyrazolo[1,5-a]pyrimidine derivatives as angiotensin II receptor antagonists indicates possible roles in cardiovascular health, which could be relevant for the compound (Shiota et al., 1999).
Antiinflammatory Properties : Some pyrazolo[1,5-a]pyrimidine derivatives have been found to possess antiinflammatory properties without ulcerogenic activity, suggesting similar pharmacological potential for 3-Chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (Auzzi et al., 1983).
Propiedades
Número CAS |
348148-51-6 |
|---|---|
Nombre del producto |
3-Chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Fórmula molecular |
C15H9ClF3N3O2 |
Peso molecular |
355.7 g/mol |
Nombre IUPAC |
3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C15H9ClF3N3O2/c1-7-2-4-8(5-3-7)9-6-10(15(17,18)19)22-13(20-9)11(16)12(21-22)14(23)24/h2-6H,1H3,(H,23,24) |
Clave InChI |
ZGYIZPUVZOKRHH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)O)Cl |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)O)Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Ceefourin-2; Ceefourin 2; Ceefourin2; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



